Darexaban factor Xa inhibition kinetics
Darexaban factor Xa inhibition kinetics
An In-Depth Technical Guide to the Factor Xa Inhibition Kinetics of Darexaban
Introduction
Darexaban (YM150) is an experimental, orally active anticoagulant that functions as a direct inhibitor of Factor Xa (FXa).[1][2] Developed by Astellas Pharma, it was investigated for the prevention of thromboembolic events such as venous thromboembolism following major orthopedic surgery and stroke in patients with atrial fibrillation.[1] Darexaban is a competitive and selective inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[2][3] Upon administration, Darexaban is rapidly absorbed and extensively metabolized to its active glucuronide metabolite, YM-222714, which is also a potent FXa inhibitor and is predominantly responsible for the observed antithrombotic effects.[3][4] Although its development was discontinued in 2011, the study of its kinetic properties provides valuable insights into the direct inhibition of Factor Xa.[1]
This technical guide provides a detailed overview of the Factor Xa inhibition kinetics of Darexaban and its active metabolite, including quantitative kinetic parameters, the experimental methodologies used for their determination, and the relevant biological pathways.
Mechanism of Action
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa).[1] Thrombin then catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[1]
Darexaban and its active metabolite, darexaban glucuronide, act as direct FXa inhibitors.[3] They bind selectively and competitively to the active site of Factor Xa, blocking its ability to activate prothrombin.[1][3] This inhibition occurs for both free FXa and FXa that is part of the prothrombinase complex, and it is independent of antithrombin.[3] By inhibiting FXa, Darexaban effectively reduces thrombin generation and subsequent fibrin clot formation in a dose-dependent manner.[1]
Caption: The Coagulation Cascade and Darexaban's Point of Inhibition.
Inhibition Kinetics Data
The potency and binding characteristics of Darexaban and its active metabolite have been quantified through various in vitro experiments. The key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Compound | Parameter | Value | Species | Notes | Reference |
| Darexaban | Ki | 0.031 µM (31 nM) | Human | Competitive inhibition of Factor Xa. | [3][4] |
| IC50 | 54.6 nM | Human | Inhibition of Factor Xa. | [2] | |
| PT Doubling Conc. | 1.2 µM | Human | Anticoagulant activity in plasma. | [3][4] | |
| Darexaban Glucuronide | Ki | 0.020 µM (20 nM) | Human | Competitive inhibition of Factor Xa. | [3][4] |
| PT Doubling Conc. | 0.95 µM | Human | Anticoagulant activity in plasma. | [3][4] |
Experimental Protocols
The determination of the kinetic parameters for Factor Xa inhibitors like Darexaban involves specialized biochemical and pharmacological assays. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay (for Ki and IC50 Determination)
This protocol describes a typical chromogenic assay to measure the direct inhibition of purified human Factor Xa.
Principle: The activity of Factor Xa is measured by its ability to cleave a specific chromogenic substrate, which releases a colored compound (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 405 nm). The rate of color development is proportional to FXa activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme activity.
Materials:
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Purified Human Factor Xa
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Chromogenic FXa Substrate (e.g., S-2765)
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Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)
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Darexaban (and/or Darexaban Glucuronide) stock solution in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
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Reagent Preparation: Prepare a series of dilutions of Darexaban from the stock solution in the assay buffer. The final concentration of the solvent (DMSO) should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
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Assay Setup: In a 96-well plate, add the assay buffer to each well.
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Inhibitor Addition: Add the diluted Darexaban solutions to the appropriate wells. Include control wells with buffer and solvent only (no inhibitor) for measuring uninhibited enzyme activity (100% activity) and wells with buffer only (no enzyme) for background correction (0% activity).
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Enzyme Addition: Add a fixed concentration of purified human Factor Xa to each well (except the background control wells).
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Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.
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Reaction Initiation: Add the chromogenic FXa substrate to all wells to start the enzymatic reaction.
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Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
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Data Analysis:
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Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the absorbance vs. time plot.
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To determine the IC50, plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
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To determine the Ki, the assay is performed at multiple substrate concentrations. The data are then globally fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.
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Caption: Workflow for an In Vitro Factor Xa Chromogenic Inhibition Assay.
Coagulation Assays (Prothrombin Time)
Principle: The Prothrombin Time (PT) assay measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids), which triggers the extrinsic pathway of coagulation. FXa inhibitors prolong the PT. The "doubling concentration" is the inhibitor concentration required to double the clotting time compared to a control sample without the inhibitor.
Procedure:
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Citrated human plasma is pooled.
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Darexaban is spiked into plasma samples at various concentrations.
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The plasma samples are incubated at 37°C.
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A PT reagent (thromboplastin) is added to the plasma.
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The time to clot formation is measured using a coagulometer.
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The clotting times are plotted against inhibitor concentrations to determine the concentration that doubles the baseline PT.
Surface Plasmon Resonance (SPR) for Kon and Koff
While specific on- and off-rates for Darexaban are not detailed in the provided search results, SPR is a standard technique for their determination.
Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[5][6] One molecule (ligand, e.g., Factor Xa) is immobilized on a sensor chip surface, and the other molecule (analyte, e.g., Darexaban) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response signal.[7]
Procedure:
-
Immobilization: Purified Factor Xa is immobilized onto a sensor chip.
-
Association: A solution containing Darexaban at a specific concentration is injected and flows over the chip surface, allowing for binding to FXa. The rate of signal increase is monitored to determine the association rate constant (Kon).
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Dissociation: Buffer without Darexaban is flowed over the chip, and the rate of signal decrease is monitored as Darexaban dissociates from FXa, yielding the dissociation rate constant (Koff).
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Analysis: The Ki or equilibrium dissociation constant (KD) can be calculated as the ratio of Koff/Kon. This is repeated for multiple analyte concentrations to ensure data quality.
Conclusion
Darexaban and its active metabolite, darexaban glucuronide, are potent, selective, and competitive direct inhibitors of Factor Xa.[3] Kinetic data reveal that both compounds possess high affinity for human Factor Xa, with Ki values of 31 nM and 20 nM, respectively.[3][4] These parameters, determined through rigorous in vitro enzymatic and coagulation assays, underscore the compound's mechanism of effectively suppressing the coagulation cascade. The methodologies outlined in this guide represent the standard approaches for characterizing the kinetic profiles of direct FXa inhibitors, providing a framework for research and development in the field of anticoagulation.
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
